Chromium(III) acetate

描述

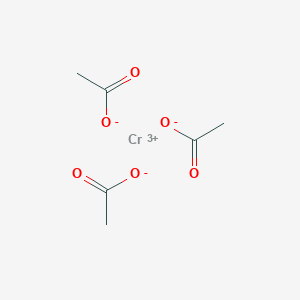

Structure

3D Structure of Parent

属性

IUPAC Name |

chromium(3+);triacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Cr/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYYQVWLEPYFFLP-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9CrO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020327 | |

| Record name | Chromium triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chromic acetate appears as a grayish green to bluish green powder. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in tanning and in textile dyeing., Dry Powder; Dry Powder, Liquid; Liquid, Blue-green solid; Soluble in water; [HSDB] | |

| Record name | CHROMIC ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2938 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid, chromium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromic acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4407 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

212 °F at 760 mmHg for aqueous solution (USCG, 1999) | |

| Record name | CHROMIC ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2938 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

In water, 675 g/L at 20 °C, pH 5 (OECD Guideline 105 (Water Solubility)), 2 g/L of acetone at 15 °C; 45.4 g/L of methanol at 15 °C | |

| Record name | CHROMIUM(III) ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/985 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.3 (USCG, 1999) - Denser than water; will sink, 1.56 g/cu cm at 22.95 °C (OECD Guideline 109 (Density of Liquids and Solids)) | |

| Record name | CHROMIC ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2938 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHROMIUM(III) ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/985 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

The commercial material, usually sold a a concentrated solution of the basic acetate, Cr(OH)(C2H3O2)2, contains Na acetate or Na2SO4 impurities. | |

| Record name | CHROMIUM(III) ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/985 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Blue-green powder | |

CAS No. |

1066-30-4, 17593-70-3, 39430-51-8 | |

| Record name | CHROMIC ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2938 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chromium(III) acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromium acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017593703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, chromium salt, basic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039430518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, chromium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromium triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chromium triacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.646 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chromium acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.769 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHROMIC ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W6DL7H397 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHROMIUM(III) ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/985 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

>400 °C (OECD Guideline 102 (Melting point / Melting Range) resp. EU A.1 (melting / freezing temperature)) | |

| Record name | CHROMIUM(III) ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/985 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Chromium(III) Acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of chromium(III) acetate, covering its chemical identity, structure, properties, synthesis protocols, and key applications. The information is tailored for professionals in research, scientific, and drug development fields, with a focus on delivering precise, technical data and methodologies.

Chemical Identity and Structure

This compound, often referred to as chromic acetate, is a coordination compound with the Chemical Abstracts Service (CAS) number 1066-30-4 .[1][2][3][4][5][6][7] While the simple formula is commonly written as Cr(CH₃CO₂)₃, the compound typically exists as a more complex, basic salt.[3][8]

The most well-characterized form is basic this compound, which features a trinuclear cation with the formula [Cr₃O(O₂CCH₃)₆(OH₂)₃]⁺.[9] This structure consists of three octahedral chromium(III) centers. These centers are linked by a central, triply bridging oxo ligand and six bridging acetate ligands.[9] Three water molecules act as terminal ligands, completing the coordination sphere of each chromium ion.[9] This same structural motif is also found in basic acetates of iron(III) and manganese(III).[9] The anhydrous, simple salt Cr(CH₃CO₂)₃ is not well-documented.[9]

Physicochemical Properties

This compound is typically a grayish-green or bluish-green powder.[1][10] It is soluble in water and stable under recommended storage conditions.[4][10] Key quantitative properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1066-30-4 | [1][3] |

| Molecular Formula | C₆H₉CrO₆ | [3][10] |

| Molecular Weight | 229.13 g/mol | [5][10] |

| Appearance | Grayish-green to bluish-green powder | [1][10] |

| Melting Point | >400 °C | [1][10] |

| Solubility in Water | 675 g/L at 20 °C | [10] |

| Odor | Odorless | [1][10] |

| pH | Trivalent chromium compounds are amphoteric | [1][10] |

| LD50 (Oral, Rat) | 2365 mg/kg | [5][7] |

Experimental Protocols

A. Synthesis from Potassium Dichromate

A traditional and reliable method for synthesizing this compound involves the reduction of a chromium(VI) source followed by precipitation and reaction with acetic acid.[11]

Methodology:

-

Reduction of Cr(VI): Dissolve 25 g of potassium dichromate (K₂Cr₂O₇) in 500 mL of water. Bubble sulfur dioxide (SO₂) gas through the solution until the color changes to a pure green, indicating the complete reduction of Cr(VI) to Cr(III). Alternatively, add the chromium(VI) compound to a mixture of 420 mL of water and 80 mL of concentrated hydrochloric acid, followed by the addition of 35 mL of ethyl alcohol to act as the reducing agent.[11]

-

Removal of Excess Reagents: Boil the resulting green solution to remove any excess SO₂ or, if alcohol was used, to remove excess ethanol and acetaldehyde.[11]

-

Precipitation of Hydroxide: Heat the solution of the chromic salt to boiling. While stirring continuously, slowly add concentrated ammonia water (approx. 40 mL) until the solution is slightly basic. This will precipitate chromium(III) hydroxide, Cr(OH)₃. Avoid a large excess of ammonia.[11]

-

Isolation and Washing: Filter the precipitated chromium(III) hydroxide using a Büchner funnel and wash it thoroughly with three 100 mL portions of boiling water to remove impurities.[11]

-

Formation of Acetate: Transfer the moist Cr(OH)₃ precipitate to an evaporating dish and dissolve it in approximately 100 mL of glacial acetic acid.[11]

-

Crystallization: Evaporate the solution in a fume hood almost to dryness over a small flame, stirring frequently. The resulting crystals are then dried in a desiccator.[11]

B. Synthesis from Chromium Oxide

An alternative industrial method utilizes chromium oxide as the starting material.

Methodology:

-

Reaction Setup: Add acetic acid, chromium oxide, an initiator, and water to a reaction kettle in a molar ratio of 2:30:(0.5-0.65):(0.4-1), respectively.[12]

-

Reaction: Heat the mixture to 70-80 °C while stirring. Maintain the reaction for 6 hours.[12]

-

Crystallization: Stop heating to allow the chromium acetate to crystallize from the solution.[12]

-

Isolation: Separate the resulting crystals via centrifugation or filtration.[12]

-

Drying: Dry the product in a ventilated oven to obtain the final this compound product.[12]

Applications in Research and Industry

This compound is a versatile compound with numerous applications stemming from its coordination chemistry.

-

Textile Industry: It serves as an effective mordant, a substance that helps dyes adhere permanently to textile fibers. This improves the color fastness of fabrics, making them resistant to fading from washing and light exposure.[13]

-

Leather Tanning: In the leather industry, it is used as a tanning agent. It cross-links the collagen fibers in animal hides, stabilizing the protein structure and converting the raw hide into durable, flexible leather.[10][13]

-

Catalysis: It functions as a catalyst in various organic reactions, including the polymerization of olefins and as an oxidation catalyst.[1][10]

-

Polymer Chemistry: It is used as a cross-linking agent or curing agent for acrylamide and other polymers.[6][10]

-

Photography: The compound is used to harden photographic emulsions.[10]

Biological Role and Signaling Pathway Involvement

Recent research has identified this compound as an inhibitor of AMP-activated protein kinase (AMPK), a key enzyme in cellular energy homeostasis.

By inhibiting the phosphorylation of AMPK, this compound can promote lipogenesis (fat synthesis).[5][7] Studies in bovine intramuscular and subcutaneous adipocytes have shown that this compound treatment (at concentrations around 10 μM) upregulates the mRNA levels of adipogenic transcription factors such as C/EBPβ and PPARγ.[7] This makes it a valuable tool for researchers studying metabolic pathways and adipogenesis.

References

- 1. echemi.com [echemi.com]

- 2. This compound 1066-30-4 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 3. strem.com [strem.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. m.youtube.com [m.youtube.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. This compound | C6H9CrO6 | CID 14012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. prepchem.com [prepchem.com]

- 12. CN103288620A - Preparation method of chromium acetate - Google Patents [patents.google.com]

- 13. This compound: A Versatile Catalyst for Dyeing & Tanning [decachem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Chromic Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromic acetate, more systematically known as chromium(III) acetate, is a chemical compound that exists in various forms, with the most common being a grayish-green powder or a dark-green aqueous solution.[1][2] It is of significant interest in various fields, including as a mordant in the textile industry, a tanning agent for leather, and as a catalyst in organic synthesis.[3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of chromic acetate, detailed experimental protocols for its synthesis and analysis, and visualizations of key processes. The information is curated to be a vital resource for researchers, scientists, and professionals in drug development who may utilize chromium compounds in their work.

Physical Properties of Chromic Acetate

Chromic acetate's physical characteristics can vary depending on its hydration state and whether it is the basic or neutral form. The anhydrous form is a gray-green powder, while hydrated forms can appear as blue-green pasty masses.[2]

General and Physical Properties

| Property | Value | Reference |

| CAS Number | 1066-30-4 | [5] |

| Molecular Formula | C₆H₉CrO₆ (anhydrous) | [6] |

| Molecular Weight | 229.13 g/mol (anhydrous) | [6] |

| Appearance | Grayish-green to bluish-green powder | [7] |

| Melting Point | >400 °C (decomposes) | [5] |

| Boiling Point | Not applicable (decomposes) | [5] |

| Density | 1.28 g/cm³ | [8] |

Solubility

| Solvent | Solubility | Reference |

| Water | Soluble | [7] |

| Hot Water | Soluble | [5] |

| Ethanol | Insoluble | [3] |

| DMSO | 10 mg/mL | [8] |

Chemical Properties of Chromic Acetate

Chromic acetate exhibits reactivity typical of a trivalent chromium salt. Its aqueous solutions are basic and will neutralize acids.[7] It is neither a strong oxidizing nor a strong reducing agent but can participate in redox reactions.[7]

Reactivity and Stability

| Property | Description | Reference |

| Reactivity with Water | Hydrolyzes in water, especially when heated. | [9] |

| Reactivity with Acids | Reacts with acids to form other chromium(III) salts. | [7] |

| Reactivity with Bases | Aqueous solutions are basic. | [7] |

| Thermal Decomposition | Decomposes upon heating above 400 °C. | [5] |

| Stability | Stable under normal transport and storage conditions. | [4] |

Experimental Protocols

Synthesis of Chromic Acetate

A common method for the synthesis of chromic acetate involves the reduction of a chromium(VI) compound, followed by precipitation with an acetate source.

Materials:

-

Potassium dichromate (K₂Cr₂O₇) or Chromium(VI) oxide (CrO₃)

-

Sulfur dioxide (SO₂) or Ethanol (C₂H₅OH)

-

Concentrated Hydrochloric Acid (HCl) (if using ethanol)

-

Concentrated Ammonia solution (NH₄OH)

-

Glacial Acetic Acid (CH₃COOH)

-

Distilled water

Procedure:

-

Reduction of Chromium(VI):

-

Method A (Using SO₂): Dissolve 25 g of potassium dichromate in 500 mL of water. Bubble sulfur dioxide gas through the solution until the color changes to a pure green, indicating the complete reduction of Cr(VI) to Cr(III). Boil the solution to remove any excess SO₂.[10]

-

Method B (Using Ethanol): To a mixture of 420 mL of water and 80 mL of concentrated hydrochloric acid, add the chromium(VI) compound. Then, add 35 mL of ethyl alcohol. Boil the resulting solution to remove excess alcohol and acetaldehyde.[10]

-

-

Precipitation of Chromium(III) Hydroxide:

-

Heat the solution of the chromic salt to boiling.

-

Slowly add concentrated ammonia solution while stirring continuously until the solution is slightly basic. This will precipitate chromium(III) hydroxide.

-

Filter the precipitate using a Büchner funnel and wash it thoroughly with hot water.[10]

-

-

Formation of Chromic Acetate:

-

Transfer the moist chromium(III) hydroxide precipitate to an evaporating dish.

-

Dissolve the precipitate in approximately 100 mL of glacial acetic acid.

-

Evaporate the solution almost to dryness over a gentle flame, stirring frequently.

-

Allow the resulting crystals to dry in a desiccator.[10]

-

Analytical Methods

The characterization of chromic acetate can be performed using various spectroscopic and analytical techniques.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. The spectrum of chromic acetate will show characteristic peaks for the carboxylate group (C=O and C-O stretching) and the Cr-O bond.[1][11]

-

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to study the electronic transitions in the chromium ion and to monitor the stability of chromic acetate solutions over time.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to characterize the acetate ligands and to study the hydrolysis of chromic acetate in solution.[2]

-

X-ray Crystallography: Single-crystal X-ray diffraction can be used to determine the precise three-dimensional structure of crystalline chromic acetate, revealing bond lengths and angles.[12]

Chemical Reactivity and Pathways

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of chromic acetate, along with experimental protocols and visual representations of its synthesis and reactivity. The tabulated data offers a quick reference for its key characteristics, while the detailed methodologies provide a practical starting point for laboratory work. This comprehensive resource is intended to support the work of researchers, scientists, and drug development professionals in their various applications of this versatile chromium compound.

References

- 1. Characterization of this compound in Aqueous Solution | Semantic Scholar [semanticscholar.org]

- 2. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

- 3. Chromium(II)_acetate [chemeurope.com]

- 4. Chromic Acetate Solution - McGean [mcgean.com]

- 5. echemi.com [echemi.com]

- 6. This compound | C6H9CrO6 | CID 14012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CHROMIC ACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. This compound | TargetMol [targetmol.com]

- 9. onepetro.org [onepetro.org]

- 10. prepchem.com [prepchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Forms and Stability of Chromium(III) Acetate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the various forms of chromium(III) acetate hydrate, their physicochemical properties, and stability profiles. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other relevant fields who work with or are investigating chromium compounds.

Forms and Structures of this compound Hydrate

This compound hydrate exists in several forms, primarily distinguished by their degree of hydration and the nature of the coordination complex. The most common forms are the monohydrate, hexahydrate, and a "basic" form, which is a trinuclear oxo-centered complex.

The core structural motif for many this compound compounds is the trinuclear cation, [Cr₃O(O₂CCH₃)₆(H₂O)₃]⁺. This structure consists of three chromium(III) ions at the vertices of an equilateral triangle, with a central oxygen atom. Six acetate groups bridge the chromium ions, and three water molecules coordinate to each chromium ion.[1] This basic trinuclear structure is isostructural with the corresponding basic iron(III) and manganese(III) acetates.[1]

The different hydrated forms arise from variations in the number of water molecules present in the crystal lattice, which are not directly coordinated to the chromium centers. These waters of crystallization can influence the compound's physical properties and stability.

Below is a diagram illustrating the relationship between the core trinuclear cation and its hydrolysis products, which contributes to the complexity of this compound solutions.

Caption: Relationship between the trinuclear this compound cation and its hydrolysis products.

Physicochemical Properties

The physicochemical properties of this compound hydrate vary depending on the specific form. A summary of key quantitative data is presented in the table below for easy comparison.

| Property | This compound (anhydrous) | This compound Monohydrate | This compound Hexahydrate | Basic this compound |

| Molecular Formula | C₆H₉CrO₆ | C₆H₁₁CrO₇ | C₆H₂₁CrO₁₂ | C₁₄H₂₃Cr₃O₁₆ |

| Molecular Weight ( g/mol ) | 229.13[2] | 247.14[3] | 337.22 | 603.32[4] |

| Appearance | Grayish-green to bluish-green powder[2] | Grayish-green or bluish-green pasty mass[5] | Blue-violet needles[5] | Blue to green powder[4] |

| Solubility in Water | Slightly soluble[5] | Soluble[6] | Readily soluble[5] | Soluble |

| Melting Point (°C) | >400 (decomposes)[5] | No data | Decomposes | >400 (decomposes)[7] |

| Density (g/cm³) | 1.28[5] | No data | No data | 1.3[7] |

Stability of this compound Hydrate

The stability of this compound hydrate is influenced by several factors, including temperature, pH, and light exposure.

Thermal Stability

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are crucial techniques for evaluating the thermal stability of this compound hydrate. Upon heating, the hydrated forms first lose their water of crystallization, followed by the decomposition of the acetate ligands, ultimately yielding chromium(III) oxide (Cr₂O₃) at high temperatures. The decomposition often occurs in multiple steps.

pH Stability and Hydrolysis

In aqueous solutions, this compound undergoes hydrolysis, a process that is highly dependent on the pH of the solution. In acidic conditions, the trinuclear structure can break down into monomeric chromium-aqua-acetate complexes. As the pH increases, hydrolysis becomes more extensive, leading to the formation of insoluble chromium(III) hydroxide. This precipitation can be a significant factor in the stability and bioavailability of this compound in various applications.

The following diagram illustrates a typical workflow for assessing the stability of this compound hydrate.

Caption: Experimental workflow for assessing the stability of this compound hydrate.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization and stability assessment of this compound hydrate.

Synthesis of this compound Hydrate

A common method for the synthesis of this compound involves the reduction of a chromium(VI) source followed by reaction with acetic acid.

Procedure:

-

Dissolve 25 g of potassium dichromate (K₂Cr₂O₇) in 500 mL of water.[8]

-

Bubble sulfur dioxide (SO₂) gas through the solution until the color changes to a pure green, indicating the complete reduction of Cr(VI) to Cr(III).[8]

-

Boil the solution to remove any excess SO₂.[8]

-

Heat the chromium(III) salt solution to boiling and slowly add concentrated ammonia solution with continuous stirring until the chromium(III) hydroxide precipitates.[8]

-

Filter the precipitate and wash it thoroughly with hot water.[8]

-

Dissolve the moist chromium(III) hydroxide precipitate in approximately 100 mL of glacial acetic acid.[8]

-

Evaporate the solution to near dryness with gentle heating and frequent stirring to obtain the crystalline product.[8]

-

Dry the crystals in a desiccator.[8]

An alternative synthesis for chromium acetate hexahydrate involves the reduction of chromic anhydride with ethanol.

Procedure:

-

Prepare a 60% chromic acid solution from 200g of solid chromic anhydride.[9]

-

Transfer the solution to a reaction tank with circulating condensed water.[9]

-

Slowly pump 23g of absolute ethanol into the chromic acid solution over 2 hours with stirring (150 rpm).[9]

-

Add glacial acetic acid to the resulting solution and maintain the temperature between 50-90 °C with continuous stirring for 20-30 minutes.[9]

-

Add a hydrazine hydrate solution to the mixture and continue stirring at 50-90 °C until all hexavalent chromium is reduced.[9]

-

Concentrate the final solution to 35-50 Baume and then dry to obtain chromium acetate hexahydrate.[9]

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability and decomposition profile of this compound hydrate.

Instrumentation: A simultaneous TGA/DSC instrument.

Procedure:

-

Accurately weigh 5-10 mg of the this compound hydrate sample into an alumina crucible.

-

Place the crucible in the TGA/DSC instrument.

-

Heat the sample from room temperature to 1000 °C at a constant heating rate of 10 °C/min.

-

Use an inert atmosphere, such as nitrogen, with a flow rate of 50 mL/min to purge the furnace.

-

Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.

-

Analyze the resulting curves to identify the temperatures of dehydration and decomposition events and the corresponding mass losses and thermal effects (endothermic or exothermic).

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups and characterize the bonding in this compound hydrate.

Method: Potassium Bromide (KBr) Pellet Method

Procedure:

-

Thoroughly dry spectroscopic grade KBr at 110 °C for several hours to remove any moisture.

-

Grind 1-2 mg of the this compound hydrate sample with approximately 200 mg of the dried KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.[10]

-

Transfer the powder to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the infrared spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the acetate (C=O and C-O stretching), hydroxyl (O-H stretching from water), and chromium-oxygen (Cr-O) bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To characterize the structure of this compound hydrate in solution. Due to the paramagnetic nature of Cr(III), specialized NMR techniques are required.

Instrumentation: A high-field NMR spectrometer.

Procedure:

-

Dissolve the this compound hydrate sample in a suitable deuterated solvent, such as D₂O or DMSO-d₆. The choice of solvent may influence the observed chemical shifts and line broadening.

-

Acquire ¹H and ¹³C NMR spectra. Due to the paramagnetic nature of Cr(III), the signals will be significantly broadened and shifted compared to diamagnetic compounds.[11]

-

Utilize short relaxation delays and broad spectral widths to ensure the detection of all signals.

-

The interpretation of paramagnetic NMR spectra can be complex and often requires comparison with structurally similar compounds and theoretical calculations to assign the observed resonances.[12] The large chemical shift range can provide insights into the electronic structure and bonding within the complex.[13]

Kinetic Study of Hydrolysis

Objective: To determine the rate of hydrolysis of this compound hydrate under different pH conditions.

Method: UV-Vis Spectrophotometry

Procedure:

-

Prepare a stock solution of this compound hydrate of known concentration in deionized water.

-

Prepare a series of buffer solutions with different pH values (e.g., pH 4, 5, 6, 7).

-

Initiate the hydrolysis reaction by adding a small aliquot of the stock solution to a cuvette containing the buffer solution, ensuring rapid mixing.

-

Immediately place the cuvette in a UV-Vis spectrophotometer with a thermostatted cell holder to maintain a constant temperature.

-

Monitor the change in absorbance at a wavelength corresponding to the maximum absorbance of the this compound complex over time.

-

Record the absorbance at regular intervals until the reaction reaches completion or for a predetermined period.

-

Analyze the absorbance versus time data to determine the reaction order and the pseudo-first-order rate constant (k_obs) at each pH. The data can be fitted to appropriate kinetic models to elucidate the reaction mechanism.

Conclusion

This technical guide has provided a detailed overview of the forms, properties, and stability of this compound hydrate. The information presented, including the structured data tables, diagrams, and experimental protocols, is intended to be a valuable resource for researchers and professionals working with this compound. A thorough understanding of the different hydrated forms and their behavior under various conditions is crucial for the successful application of this compound in research, drug development, and other industrial processes.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C6H9CrO6 | CID 14012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chromium triacetate monohydrate | C6H11CrO7 | CID 168238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. strem.com [strem.com]

- 5. echemi.com [echemi.com]

- 6. Table 4-2, Physical and Chemical Properties of Chromium and Compounds - Toxicological Profile for Chromium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Chromium (III) Acetate Hydrate, 99% Pure | Noah Chemicals [store.noahchemicals.com]

- 8. prepchem.com [prepchem.com]

- 9. CN111574356B - Preparation method of chromium acetate hexahydrate - Google Patents [patents.google.com]

- 10. scribd.com [scribd.com]

- 11. Paramagnetic 19F NMR and Electrospray Ionization Mass Spectrometric Studies of Substituted Pyridine Complexes of Chromium(III): Models for Potential Use of 19F NMR to Probe Cr(III)-Nucleotide Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crystal and Substituent Effects on Paramagnetic NMR Shifts in Transition-Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. web.vu.lt [web.vu.lt]

In-Depth Technical Guide to the Health and Safety of Chromium(III) Acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety information for chromium(III) acetate, intended for use by professionals in research and drug development. The information is compiled from various safety data sheets and scientific literature to ensure a thorough understanding of the potential hazards, handling procedures, and emergency responses associated with this compound.

Chemical and Physical Properties

This compound, with the chemical formula Cr(C₂H₃O₂)₃, typically appears as a grayish-green to blue-green powder or paste.[1] It is used in various industrial applications, including textile dyeing, tanning, and as a catalyst.

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary health concerns are related to skin sensitization and irritation, as well as potential organ damage with prolonged or repeated exposure.

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[2] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[2] |

| Skin Sensitization | 1, 1A, 1B | H317: May cause an allergic skin reaction.[2][3][4] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[2] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled.[2] |

| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation.[2] |

| Specific Target Organ Toxicity, Repeated Exposure | 2 | H373: May cause damage to organs through prolonged or repeated exposure.[2] |

Toxicological Information

The toxicity of chromium compounds is highly dependent on their oxidation state. Chromium(III) is generally considered less toxic than hexavalent chromium (Cr(VI)) because Cr(VI) can more easily penetrate cell membranes.[5][6] Once inside the cell, Cr(VI) is reduced to the more reactive Cr(III) state, which can then interact with cellular macromolecules.[6][7]

Table 2: Acute Toxicity Data

| Endpoint | Value | Species | Reference |

| LD50, Oral | 2365 mg/kg | Rat | [8] |

Mechanism of Skin Sensitization

Chromium is a known skin sensitizer.[9] The mechanism involves the penetration of chromium ions through the skin, where they can form complexes with skin proteins.[10] This hapten-protein complex is then recognized by the immune system, leading to an allergic response upon subsequent exposures.[5][10] The Adverse Outcome Pathway (AOP) for skin sensitization involves key events such as the molecular binding to skin proteins, activation of keratinocytes, and activation of dendritic cells.[11]

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. oecd.org [oecd.org]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. nib.si [nib.si]

- 5. news-medical.net [news-medical.net]

- 6. Chromium (Cr) Toxicity: What Are the Physiologic Effects of Chromium Exposure? | Environmental Medicine | ATSDR [archive.cdc.gov]

- 7. Mechanisms of Chromium-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oecd.org [oecd.org]

- 9. Chromium(III) release from chromium‐tanned leather elicits allergic contact dermatitis: a use test study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. wyndly.com [wyndly.com]

- 11. x-cellr8.com [x-cellr8.com]

Methodological & Application

Application Note and Protocol for Using Chromium(III) Acetate in Cross-Linking Studies

Introduction

Chromium(III) acetate is a coordination compound that can be utilized as a cross-linking agent in the study of molecular interactions. The trivalent chromium ion (Cr(III)) acts as a coordination center, forming stable bridges between functional groups on interacting biomolecules. This property is particularly useful for capturing and stabilizing protein-protein, protein-peptide, and protein-drug interactions for subsequent analysis. The primary mechanism of cross-linking involves the formation of coordination complexes between the chromium ion and carboxyl groups of amino acid residues, such as aspartic acid and glutamic acid, as well as potentially other side chains like hydroxyl or amino groups.[1] This application note provides a detailed protocol for the use of this compound in cross-linking studies, intended for researchers, scientists, and drug development professionals. It is important to note that while the principles of Cr(III) cross-linking are established, the use of this compound specifically for protein-protein interaction studies in a research setting is not as widely documented as other cross-linking agents. Therefore, this protocol is a composite methodology based on the known chemistry of Cr(III) and general cross-linking procedures. A significant practical challenge is the low aqueous solubility of this compound, which necessitates careful buffer selection and preparation.[1]

Data Presentation

The following table summarizes key quantitative parameters for this compound-mediated cross-linking, derived from analogous Cr(III) studies and general cross-linking principles. These values should be considered as starting points for optimization in specific experimental systems.

| Parameter | Recommended Range | Notes |

| This compound Concentration | 1 - 10 mM | Higher concentrations may be limited by solubility. |

| Target Protein Concentration | 1 - 20 µM | Dependent on the affinity of the interacting partners. |

| Molar Ratio (Cr(III):Protein) | 10:1 to 100:1 | Higher ratios may be needed to drive the reaction. |

| Reaction Buffer | HEPES, MES (pH 6.0-7.5) | Avoid phosphate and Tris buffers which can chelate Cr(III). |

| Incubation Temperature | 25 - 37 °C | Higher temperatures can increase reaction rate but may affect protein stability. |

| Incubation Time | 30 minutes - 4 hours | Requires optimization for each specific interaction. |

| Quenching Reagent | 50 - 100 mM EDTA or Glycine | EDTA chelates Cr(III) to stop the reaction. |

Experimental Protocols

This section provides a detailed methodology for a typical cross-linking experiment using this compound to study the interaction between two proteins (Protein A and Protein B).

Reagent and Buffer Preparation

-

This compound Stock Solution (100 mM):

-

Due to low aqueous solubility, it is recommended to prepare the stock solution in a mildly acidic buffer or to use sonication to aid dissolution.

-

Weigh out the required amount of this compound hydroxide ([Cr₃(OH)₂(CH₃COO)₇]).

-

Dissolve in a suitable buffer (e.g., 10 mM HEPES, pH 6.0) to a final concentration of 100 mM.

-

Sonicate the solution for 10-15 minutes if dissolution is slow.

-

Prepare fresh daily as Cr(III) solutions can form oligo/polymeric species upon aging.

-

-

Reaction Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4):

-

Prepare the buffer and ensure the pH is accurately adjusted.

-

Avoid buffers containing phosphate or Tris, as they can interfere with the cross-linking reaction by chelating the chromium ions.

-

-

Quenching Solution (1 M EDTA, pH 8.0):

-

Dissolve EDTA in deionized water and adjust the pH to 8.0 with NaOH. EDTA will not fully dissolve until the pH is ~8.0.

-

-

Protein Samples:

-

Purify Protein A and Protein B to a high degree of homogeneity.

-

Dialyze the protein samples extensively against the Reaction Buffer to remove any interfering substances.

-

Determine the concentration of each protein accurately using a standard method (e.g., BCA assay or UV-Vis spectroscopy).

-

Cross-Linking Reaction

-

In a microcentrifuge tube, combine Protein A and Protein B at the desired molar ratio in the Reaction Buffer. The final protein concentrations should typically be in the low micromolar range (e.g., 5-10 µM each).

-

Incubate the protein mixture for a predetermined time (e.g., 30 minutes) at the appropriate temperature (e.g., 30°C) to allow for the formation of the protein complex.

-

Initiate the cross-linking reaction by adding the this compound stock solution to the protein mixture to achieve the desired final concentration (e.g., 5 mM). Gently mix by pipetting.

-

Incubate the reaction mixture at 25-37°C for a duration of 30 minutes to 4 hours. The optimal time will need to be determined empirically.

-

Stop the reaction by adding the Quenching Solution to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature to ensure complete chelation of unreacted Cr(III).

Analysis of Cross-Linked Products

The formation of cross-linked protein complexes can be analyzed by several methods:

-

SDS-PAGE Analysis:

-

Mix an aliquot of the quenched reaction with an equal volume of 2x SDS-PAGE loading buffer.

-

Heat the samples at 95°C for 5 minutes.

-

Load the samples onto a suitable polyacrylamide gel (e.g., 4-15% gradient gel).

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or silver stain).

-

Cross-linked products will appear as higher molecular weight bands compared to the individual proteins.

-

-

Western Blot Analysis:

-

If antibodies are available for one or both proteins, perform a Western blot to confirm the identity of the cross-linked species.

-

Transfer the proteins from the SDS-PAGE gel to a PVDF or nitrocellulose membrane.

-

Probe the membrane with the appropriate primary and secondary antibodies.

-

-

Mass Spectrometry (MS) Analysis:

-

For detailed identification of the cross-linked sites, the cross-linked protein bands can be excised from the gel and subjected to in-gel digestion with a protease (e.g., trypsin).

-

The resulting peptide mixture is then analyzed by LC-MS/MS.

-

Specialized software is required to identify the cross-linked peptides from the complex MS/MS data. This will provide information on the specific amino acid residues involved in the interaction.

-

Mandatory Visualizations

Caption: Experimental workflow for this compound-mediated protein cross-linking.

Caption: Simplified mechanism of Cr(III)-mediated protein cross-linking.

References

Application Notes and Protocols for the Preparation of Phillips Ethylene Polymerization Catalysts Using Chromium(III) Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phillips catalyst, a chromium-based catalyst supported on silica, is a cornerstone of the polyolefin industry, responsible for the production of a significant portion of the world's high-density polyethylene (HDPE). The use of chromium(III) acetate as a precursor offers a less hazardous alternative to chromium(VI) compounds traditionally used in catalyst preparation. This document provides detailed application notes and experimental protocols for the synthesis, activation, and application of Phillips-type catalysts for ethylene polymerization using this compound.

Data Presentation

Catalyst Characterization

The properties of the silica support and the final catalyst are critical to its performance. The following table summarizes typical characteristics of a suitable silica support and the resulting catalyst after impregnation and calcination.

| Parameter | Silica Support (Typical Values) | Cr/SiO₂ Catalyst (1 wt.% Cr) |

| Surface Area (m²/g) | 300 - 600 | 250 - 500 |

| Pore Volume (cm³/g) | 1.5 - 2.5 | 1.3 - 2.2 |

| Average Pore Diameter (Å) | 200 - 400 | 180 - 380 |

| Chromium Content (wt.%) | N/A | 1.0 |

Ethylene Polymerization Performance

The following table presents typical ethylene polymerization results obtained with a this compound-derived Phillips catalyst under slurry conditions. The specific activity and polymer properties can vary depending on the exact silica support and polymerization conditions used.

| Catalyst System | Polymerization Activity (kg PE / g Cr·h) | Melting Temperature (°C) | Crystallinity (%) |

| Cr/SiO₂ (Grace 643 support) | 191 | 133.8 | 72.7 |

| Cr/SiO₂ (Aldrich silica support) | 13.4 | 138.9 | 58.0 |

| Cr/Ti/SiO₂ (Grace 643 support) | 380 | 133.3 | 71.5 |

Experimental Protocols

Protocol 1: Catalyst Preparation via Incipient Wetness Impregnation

This protocol details the preparation of a 1 wt.% Cr/SiO₂ catalyst using an aqueous solution of this compound.

Materials:

-

This compound hydroxide ((CH₃CO₂)₇Cr₃(OH)₂)

-

High surface area silica gel (e.g., Davison 952 or Grace 643), calcined at 600°C for 4 hours prior to use

-

Deionized water

-

Rotary evaporator

-

Tube furnace

Procedure:

-

Determine the Pore Volume of the Silica Support: Accurately determine the pore volume of the silica support (in mL/g) using nitrogen physisorption or by titrating with a wetting solvent like isopropanol. This is crucial for the incipient wetness impregnation.

-

Prepare the Impregnation Solution:

-

Calculate the mass of this compound hydroxide required to achieve a 1 wt.% chromium loading on the desired mass of silica.

-

Dissolve the calculated mass of this compound hydroxide in a volume of deionized water equal to the total pore volume of the silica to be impregnated. For example, for 10 g of silica with a pore volume of 1.6 mL/g, dissolve the chromium salt in 16 mL of deionized water.

-

-

Impregnation:

-

Place the pre-calcined silica support in a round-bottom flask.

-

Slowly add the impregnation solution to the silica with constant mixing to ensure uniform distribution. The silica should appear damp but not form a slurry.

-

-

Drying:

-

Attach the flask to a rotary evaporator.

-

Dry the impregnated silica at 60-80°C under vacuum until a free-flowing powder is obtained. A typical drying time is 2-4 hours.

-

-

Calcination (Activation):

-

Place the dried powder in a quartz tube within a tube furnace.

-

Heat the catalyst under a flow of dry air or oxygen.

-

Ramp the temperature to 550°C at a rate of 2°C/min.[1]

-

Hold at 550°C for 3-5 hours.[1]

-

Cool the catalyst to room temperature under a flow of dry nitrogen.

-

Store the activated catalyst in an inert atmosphere (e.g., in a glovebox) to prevent contamination.

-

Protocol 2: Slurry-Phase Ethylene Polymerization

This protocol describes a typical slurry-phase ethylene polymerization experiment in a laboratory-scale autoclave.

Materials:

-

Activated Cr/SiO₂ catalyst (prepared as in Protocol 1)

-

Anhydrous n-hexane (polymerization grade)

-

Ethylene (polymerization grade)

-

Nitrogen (high purity)

-

1 L stainless steel stirred autoclave reactor

-

Catalyst injection system

Procedure:

-

Reactor Preparation:

-

Thoroughly clean and dry the autoclave.

-

Assemble the reactor and purge with high-purity nitrogen for at least 1 hour at an elevated temperature (e.g., 100°C) to remove any residual air and moisture.

-

-

Reaction Setup:

-

Catalyst Injection and Polymerization:

-

Suspend a precise amount of the activated catalyst (e.g., 10-50 mg) in a small amount of anhydrous n-hexane in a catalyst injection tube under an inert atmosphere.

-

Inject the catalyst slurry into the reactor using a stream of high-pressure ethylene to initiate the polymerization.

-

Maintain a constant ethylene pressure and temperature throughout the polymerization. Monitor the ethylene uptake to follow the reaction kinetics.

-

-

Termination and Product Recovery:

-

After the desired reaction time (e.g., 1 hour), stop the ethylene feed and vent the reactor.

-

Cool the reactor to room temperature.

-

Collect the polymer slurry.

-

Filter the polyethylene powder and wash it with fresh n-hexane and then with methanol.

-

Dry the polymer in a vacuum oven at 60-80°C to a constant weight.

-

Visualizations

Catalyst Preparation Workflow

The following diagram illustrates the key steps involved in the preparation of the Phillips catalyst using this compound.

Caption: Workflow for Phillips Catalyst Preparation.

Ethylene Polymerization Process

This diagram outlines the slurry-phase ethylene polymerization process.

Caption: Slurry-Phase Ethylene Polymerization Workflow.

Signaling Pathway Analogy: Catalyst Activation

While not a biological signaling pathway, the activation of the chromium catalyst can be conceptually illustrated as a series of transformations.

Caption: Conceptual Pathway of Catalyst Activation.

References

Application Notes and Protocols for Chromium(III) Acetate as a Hardener in Photographic Emulsions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium(III) acetate is a well-established and effective hardening agent for gelatin-based photographic emulsions. Its primary function is to cross-link the gelatin macromolecules, thereby increasing the physical strength, thermal stability, and resistance to abrasion of the emulsion layer. This hardening process is crucial for preventing damage during photographic processing, which often involves solutions with varying temperatures and pH levels. The cross-linking action of this compound imparts desirable characteristics to the final photographic material, including a higher melting point and reduced water absorption.

The hardening mechanism involves the formation of coordination complexes between the chromium(III) ions and the carboxyl groups of the amino acid residues within the gelatin chains. This creates a durable three-dimensional network, reinforcing the structure of the emulsion. The efficiency of this process is influenced by several factors, including the concentration of the hardener, the pH of the emulsion, the temperature, and the curing time.

Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₆H₉CrO₆ |

| Molecular Weight | 229.13 g/mol |

| Appearance | Grayish-green to bluish-green powder |

| Solubility | Soluble in water |

Source: PubChem CID 14012

Application Data: Cross-linking Effects

While specific quantitative data for the hardening of photographic emulsions with this compound is proprietary and not widely published, data from analogous polymer systems, such as hydrolyzed polyacrylamide (HPAM), can provide valuable insights into the cross-linking behavior. The following tables illustrate the effect of concentration and temperature on the gelation (hardening) time of a polymer solution cross-linked with chromium acetate. This data can be considered illustrative of the general principles that apply to gelatin hardening.

Table 1: Effect of Polymer and Cross-linker Concentration on Gelation Time at 65°C

| Polymer Concentration (mg/L) | Chromium Acetate Concentration (mg/L) | Gelation Time (days) |

| 5000 | 500 | ~2-3 |

| 4000 | 500 | >20 |

| 3000 | 500 | ~60 |

Note: Data is for an HPAM polymer system and serves as an illustrative example.

Table 2: Effect of Temperature on Gelation Time

| Temperature (°C) | Gelation Time (days) |

| 65 | ~7 |

| 80 | ~2 |

Note: Data is for an HPAM polymer system and serves as an illustrative example.

Mechanism of Action: Gelatin Cross-linking

The hardening of a photographic emulsion by this compound is a chemical process involving the cross-linking of gelatin protein chains. Gelatin is rich in amino acids containing carboxyl groups (-COOH), such as aspartic acid and glutamic acid. In an aqueous solution, this compound exists as a complex ion. The chromium(III) ion acts as a Lewis acid, readily forming coordination bonds with the carboxylate groups (-COO⁻) on the gelatin molecules. This process displaces the acetate ligands and forms stable bridges between different gelatin chains, creating a robust three-dimensional network. The reaction is pH-dependent, with optimal cross-linking typically occurring in slightly acidic to neutral conditions.

Caption: Mechanism of gelatin cross-linking by this compound.

Experimental Protocols

The following are generalized protocols for the preparation and testing of photographic emulsions using this compound as a hardener. These should be adapted and optimized for specific applications.

Protocol 1: Preparation of a Hardened Photographic Emulsion

-

Gelatin Solution Preparation:

-

Swell a known amount of photographic-grade gelatin in cold deionized water for 30 minutes.

-

Heat the swollen gelatin in a water bath at 40-50°C with gentle stirring until completely dissolved.

-

Maintain the gelatin solution at this temperature.

-

-

Silver Halide Precipitation:

-

In a separate vessel, prepare aqueous solutions of a soluble silver salt (e.g., silver nitrate) and a soluble halide salt (e.g., potassium bromide).

-

Under safelight conditions, add the silver nitrate solution to the stirred gelatin solution.

-

Simultaneously or sequentially, add the potassium bromide solution to precipitate silver bromide crystals within the gelatin matrix. The rate and method of addition will influence grain size and sensitivity.

-

-

Emulsion Ripening and Washing:

-

Allow the emulsion to ripen at a controlled temperature to permit crystal growth.

-

Cool the emulsion to set the gelatin, then shred and wash it with cold deionized water to remove excess salts.

-

-

Hardener Addition:

-

Re-melt the washed emulsion at 40°C.

-

Prepare a stock solution of this compound in deionized water (e.g., 1-5% w/v).

-

While stirring the emulsion, slowly add the required volume of the this compound solution. The optimal concentration typically ranges from 0.5% to 2% of the dry gelatin weight.

-

Adjust the pH of the emulsion to the desired range (typically 5.0-6.5) using a dilute acid or base.

-

-

Final Additions and Coating:

-

Add any final additions, such as sensitizing dyes or surfactants.

-

Coat the warm emulsion onto a suitable support (e.g., glass plates, film base) and allow it to cool and set in a dust-free environment.

-

Dry the coated material under controlled temperature and humidity.

-

Protocol 2: Evaluation of Emulsion Hardness

The degree of hardening can be assessed using several methods:

-

Melting Point Determination:

-

Cut a small strip of the coated and dried emulsion.

-

Immerse the strip in a beaker of deionized water equipped with a thermometer and a stirrer.

-

Slowly heat the water while observing the emulsion layer.

-

The melting point is the temperature at which the emulsion layer begins to lift or dissolve from the support.

-

-

Swell Measurement:

-

Measure the thickness of the dry emulsion layer using a suitable micrometer.

-

Immerse the emulsion strip in deionized water at a constant temperature (e.g., 20°C) for a fixed period (e.g., 15 minutes).

-

Remove the strip, carefully blot the surface to remove excess water, and immediately re-measure the thickness.

-

The percentage of swell is calculated as: ((Wet Thickness - Dry Thickness) / Dry Thickness) * 100. A lower swell percentage indicates a higher degree of hardening.

-

-

Scratch Resistance Test:

-

Use a sclerometer or a custom-built apparatus with a stylus of known weight and sharpness.

-

Draw the stylus across the surface of the wet or dry emulsion layer.

-

Examine the emulsion under a microscope to determine the minimum weight required to produce a visible scratch. A higher weight indicates greater hardness.

-

Experimental Workflow

The following diagram outlines the general workflow for preparing and evaluating a photographic emulsion hardened with this compound.

Caption: Workflow for emulsion hardening and evaluation.

Conclusion

This compound is a versatile and efficient hardener for photographic emulsions. By understanding the principles of gelatin cross-linking and following systematic experimental protocols, researchers can effectively control the physical properties of their emulsions to meet the demands of various photographic and scientific imaging applications. The degree of hardening can be tailored by adjusting the concentration of this compound, pH, and curing conditions, and its effects can be quantified through established testing methods.

Application Note: A Facile, Acetate-Assisted Hydrothermal Synthesis of Chromium(III) Terephthalate (MIL-101(Cr))

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a facile and reproducible hydrothermal method for synthesizing the metal-organic framework (MOF) Chromium(III) Terephthalate, commonly known as MIL-101(Cr). Traditional synthesis routes often employ highly corrosive and toxic hydrofluoric acid (HF) as a mineralizer.[1] The protocol described herein utilizes acetic acid or acetate salts as a safer, alternative modulating agent.[2][3] This approach not only mitigates safety concerns but also provides excellent control over the particle size of MIL-101(Cr), enabling the production of nano-sized crystals with high yields and exceptionally large surface areas.[4] Acetate promotes the dissolution of the terephthalic acid linker and accelerates the nucleation rate, resulting in a pure, highly porous final product suitable for applications in gas storage, separation, catalysis, and drug delivery.[2][3][5]

Principle and Mechanism of Acetate Assistance

In the hydrothermal synthesis of MIL-101(Cr), acetate functions as a coordinating modulator. It competes with the primary organic linker, terephthalic acid (H₂BDC), for coordination to the chromium(III) metal centers. This competitive coordination slows down the formation of the extended framework, effectively suppressing rapid crystal growth and promoting the nucleation of smaller particles.[4] This mechanism allows for precise control over the final particle size, often resulting in nano-sized crystallites.[4] Furthermore, acetate can aid in the dissolution of the sparingly soluble terephthalic acid linker in the aqueous reaction medium, leading to a more homogeneous reaction mixture and a purer final product with a high specific surface area.[2][3]

The logical workflow for the synthesis is depicted below.

Caption: Logical workflow of the acetate-assisted synthesis of MIL-101(Cr).

Experimental Protocol

This protocol is adapted from methodologies reported for the synthesis of nano-sized MIL-101(Cr) using acetic acid as a modulator.[4]

2.1 Materials and Equipment

-

Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O, 99%)

-

Terephthalic acid (H₂BDC, 98%)

-

Glacial Acetic Acid (CH₃COOH, ≥99.7%)

-

N,N-Dimethylformamide (DMF, 99.8%)

-

Ethanol (EtOH, 99.9%)

-

Deionized (DI) water

-

Teflon-lined stainless-steel autoclave (e.g., 50 mL or 100 mL)

-

Laboratory oven

-

Magnetic stirrer and hot plate

-

Centrifuge or vacuum filtration setup

-

Vacuum oven

2.2 Synthesis Procedure

-

In a beaker, dissolve 2.0 g (5 mmol) of chromium(III) nitrate nonahydrate in 24 mL of DI water.

-

Add a specific volume of glacial acetic acid to the solution. The amount of acetic acid is critical for controlling particle size (see Table 1 for examples). For instance, add 1.72 mL (30 mmol) of acetic acid.

-

Add 0.83 g (5 mmol) of terephthalic acid to the mixture.

-

Stir the resulting blue-green suspension vigorously for 30 minutes at room temperature to ensure homogeneity.

-

Transfer the mixture into a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and place it in a preheated laboratory oven at 220°C for 8 to 20 hours.[4][6]

-

After the reaction, allow the autoclave to cool down naturally to room temperature.

2.3 Purification and Activation

-

Collect the resulting green solid product by filtration or centrifugation. The unreacted terephthalic acid, which appears as white needle-like crystals, should be carefully separated.

-

Wash the green powder with hot DMF (e.g., 100 mL at 100°C) to remove any residual terephthalic acid trapped within the pores.[6]

-

Separate the solid again and wash with hot ethanol (e.g., 100 mL at 80°C) to remove the DMF.[6]

-

Repeat the ethanol wash step two more times.

-

To activate the material, dry the purified green powder in a vacuum oven at 120-150°C overnight. This step is crucial to remove solvent molecules from the pores.

-

Store the activated MIL-101(Cr) in a desiccator to prevent moisture adsorption.

Data Presentation: Effect of Acetic Acid Concentration

The concentration of the acetic acid modulator has a significant impact on the physicochemical properties of the resulting MIL-101(Cr). The following table summarizes the results from a systematic study where the reaction time was 20 hours.[4]

| Sample ID (mL Acetic Acid) | Molar Ratio (Acid:Cr:BDC) | Yield (%) | Avg. Particle Size (nm) | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) |

| A-0 | 0:1:1 | 48 | 387 (±28) | 2910 | 1.45 |

| A-10 | 35:1:1 | 60 | 165 (±12) | 3490 | 2.02 |

| A-20 | 70:1:1 | 75 | 110 (±11) | 3380 | 1.98 |

| A-30 | 105:1:1 | 64 | 90 (±10) | 3220 | 2.12 |

Data sourced from a study on the facile synthesis of nano-sized MIL-101(Cr) with acetic acid.[4]

As shown, increasing the concentration of acetic acid generally leads to a significant decrease in particle size and an initial increase in both BET surface area and yield.[4] However, an excessively high concentration may negatively impact the yield and porosity.[4]

Recommended Characterization

To confirm the successful synthesis and purity of the MIL-101(Cr) material, the following characterization techniques are recommended:

-

Powder X-Ray Diffraction (PXRD): To verify the crystalline structure and phase purity of the MIL-101 framework.[6]

-

Scanning Electron Microscopy (SEM): To visualize the crystal morphology and determine the particle size and size distribution.[4][6]

-

Nitrogen Physisorption (at 77 K): To determine the BET (Brunauer-Emmett-Teller) surface area, pore volume, and pore size distribution, confirming the material's high porosity.[4]

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework and confirm the removal of guest solvent molecules after activation.[7]

Conclusion

The acetate-assisted synthesis method provides a reliable, safe, and effective alternative to the traditional HF-based protocol for producing MIL-101(Cr). This approach offers excellent control over crystal size, enabling the facile production of nano-sized particles with high surface area and porosity.[4] The resulting high-quality material is well-suited for advanced applications where these properties are paramount.

References

- 1. Advances in Metal-Organic Frameworks MIL-101(Cr) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Acetate-assisted Synthesis of Chromium(III) Terephthalate and Its Gas Adsorption Properties [hero.epa.gov]

- 4. ac1.hhu.de [ac1.hhu.de]

- 5. mdpi.com [mdpi.com]

- 6. ir.uitm.edu.my [ir.uitm.edu.my]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Optimizing reaction conditions for Chromium(III) acetate synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Chromium(III) acetate.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of a successful this compound synthesis product?

A1: The final product of a successful synthesis is typically a grayish-green to bluish-green powder.[1][2] The exact shade can vary depending on the hydration state and purity.

Q2: My final product is a different color (e.g., yellow, brown, or very dark green). What could be the issue?

A2: Off-colors in the final product usually indicate the presence of impurities or an incomplete reaction.

-

Yellowish tint: May indicate the presence of unreacted Chromium(VI) starting material.

-

Brownish color: Could result from overheating during the drying process, leading to decomposition.

-

Very dark green/black: Might suggest the presence of organic side products or other impurities.

Q3: How can I improve the yield of my this compound synthesis?

A3: Optimizing several parameters can help improve the yield:

-

Ensure complete reduction of Cr(VI): Monitor the color change of the solution to a pure green, with no traces of yellow, to confirm the complete conversion of Cr(VI) to Cr(III).[3]

-

Careful pH control during precipitation: When precipitating chromium(III) hydroxide, add the base (e.g., ammonia solution) slowly and avoid a large excess, which can lead to the formation of soluble ammine complexes, thus reducing the yield of the hydroxide precipitate.[3]

-

Thorough washing of the precipitate: Wash the chromium(III) hydroxide precipitate thoroughly with hot water to remove soluble byproducts that could interfere with the subsequent reaction with acetic acid.[3]

-

Controlled evaporation: Avoid overheating during the final evaporation of the acetic acid solution, as this can lead to product decomposition. Gentle heating and frequent stirring are recommended.[3]

Q4: What is the importance of washing the chromium(III) hydroxide precipitate?

A4: Thoroughly washing the chromium(III) hydroxide precipitate is crucial for removing soluble impurities, such as potassium sulfate and ammonium salts, which are byproducts of the initial reduction and precipitation steps.[3] If not removed, these impurities can contaminate the final product.

Q5: Can I use a different starting material instead of potassium dichromate?

A5: Yes, other chromium sources can be used. Chromium(VI) oxide is mentioned as a direct alternative to potassium dichromate.[3] Another common method involves starting with chromium(III) oxide or freshly prepared chromium(III) hydroxide.[1][4] A synthesis starting from chromic acid and ethanol has also been described.[5]

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Action(s) |

| Low Yield | Incomplete reduction of Cr(VI) to Cr(III). | Continue the reduction process until the solution is a pure green color with no yellow tint.[3] Consider adding a slight excess of the reducing agent. |